molecular formula C26H20N2O8 B6109585 1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate

1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate

Cat. No.: B6109585
M. Wt: 488.4 g/mol
InChI Key: YJTAIBDQGQVFIY-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include acetic anhydride, phenol derivatives, and phthalic anhydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene: A simpler aromatic compound with similar structural features.

    1,3,5-Trimethoxybenzene: Another aromatic compound with methoxy groups.

    1,3-Dimethyl-5-tert-butylbenzene: A related compound with a tert-butyl group.

Uniqueness

1,3-Dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 5-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8/c1-14(29)27-17-5-4-6-19(12-17)36-20-7-8-21-22(13-20)24(31)28(23(21)30)18-10-15(25(32)34-2)9-16(11-18)26(33)35-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTAIBDQGQVFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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